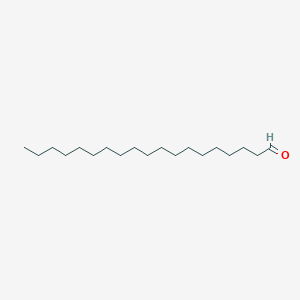
di-(Phenanthrene-9-yl)amine
Übersicht
Beschreibung
di-(Phenanthrene-9-yl)amine: is an organic compound with the molecular formula C28H19N and a molecular weight of 369.46 g/mol It is characterized by the presence of two phenanthrene groups attached to an amine group at the 9th position of the phenanthrene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of di-(Phenanthrene-9-yl)amine typically involves the reaction of phenanthrene-9-boronic acid with an amine source under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where phenanthrene-9-boronic acid reacts with an amine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: di-(Phenanthrene-9-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene-9-yl imine derivatives.
Reduction: Reduction reactions can convert the amine group to an amine oxide or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions include phenanthrene-9-yl imine derivatives, reduced amine oxides, and substituted phenanthrene derivatives .
Wissenschaftliche Forschungsanwendungen
di-(Phenanthrene-9-yl)amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which di-(Phenanthrene-9-yl)amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a ligand that binds to metal ions, forming coordination complexes that influence various biochemical processes . The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its activity in different applications .
Vergleich Mit ähnlichen Verbindungen
9-Phenanthrenamine: Similar in structure but lacks the second phenanthrene group.
9,10-Phenanthrenequinone: An oxidized form with different reactivity and applications.
N,N’-Bis(phenanthrene-9-yl)amine: A related compound with two phenanthrene groups attached to a central amine.
Uniqueness: di-(Phenanthrene-9-yl)amine is unique due to its dual phenanthrene groups, which enhance its stability and reactivity compared to similar compounds. This structural feature allows for more versatile applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
16269-40-2 |
|---|---|
Molekularformel |
C28H19N |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
N-phenanthren-9-ylphenanthren-9-amine |
InChI |
InChI=1S/C28H19N/c1-3-11-21-19(9-1)17-27(25-15-7-5-13-23(21)25)29-28-18-20-10-2-4-12-22(20)24-14-6-8-16-26(24)28/h1-18,29H |
InChI-Schlüssel |
VKDYMBSKPSJOQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC4=CC5=CC=CC=C5C6=CC=CC=C64 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC4=CC5=CC=CC=C5C6=CC=CC=C64 |
Synonyme |
Di(phenanthrene-9-yl)amine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)













